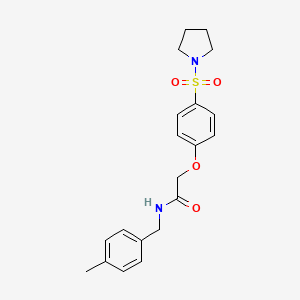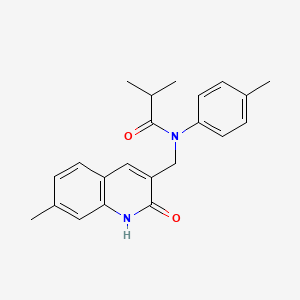
4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)butanamide is a chemical compound that has been extensively researched for its potential applications in various scientific fields. This compound has been synthesized using various methods and has been found to exhibit significant biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)butanamide is not fully understood. However, it is believed that this compound exerts its effects by inhibiting the activity of certain enzymes and proteins in the body. Specifically, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are significant. This compound has been found to exhibit significant antimicrobial, antifungal, anti-inflammatory, and analgesic properties. Additionally, this compound has been found to exhibit significant antioxidant properties, making it a potential candidate for the development of new antioxidant agents.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)butanamide in lab experiments are significant. This compound is relatively easy to synthesize and can be obtained in high yields and purity. Additionally, this compound exhibits significant biochemical and physiological effects, making it a potential candidate for a wide range of scientific studies.
The limitations of using this compound in lab experiments are also significant. One of the main limitations is that the mechanism of action of this compound is not fully understood. Additionally, this compound may exhibit different effects in different organisms, making it difficult to extrapolate results from one study to another.
Orientations Futures
There are many potential future directions for research on 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)butanamide. One potential direction is the development of new antibiotics and antifungal agents based on this compound. Another potential direction is the development of new pain relievers based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
Méthodes De Synthèse
The synthesis of 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)butanamide has been achieved using various methods. One of the most common methods involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate, followed by the reaction of the resulting product with butanoyl chloride and 3-methoxypropylamine. This method yields a pure product with a high yield and purity.
Applications De Recherche Scientifique
The potential applications of 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)butanamide in scientific research are vast. This compound has been found to exhibit significant antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents. Additionally, this compound has been found to exhibit significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain relievers.
Propriétés
IUPAC Name |
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-22-12-4-11-18-15(21)5-3-6-16-19-17(20-24-16)13-7-9-14(23-2)10-8-13/h7-10H,3-6,11-12H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFYTMSLNQWFSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CCCC1=NC(=NO1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-iodophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7711685.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7711714.png)

![2-(4-chlorophenoxy)-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7711721.png)





![4-ethoxy-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711777.png)